2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5,6-dimethylpyrimidin-4(3H)-one
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Overview
Description
2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-5,6-DIMETHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group, linked to a dihydropyrimidinone core via a thioether linkage. The unique structure of this compound makes it a potential candidate for various pharmacological and biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-5,6-DIMETHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps. The initial step often includes the preparation of the piperazine derivative, followed by its reaction with a suitable aldehyde or ketone to form the intermediate. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final product. Common reagents used in these reactions include methoxyphenylpiperazine, aldehydes, ketones, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-5,6-DIMETHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of thioether to sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to alcohol.
Substitution: Nucleophilic substitution reactions at the piperazine ring or the methoxyphenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the piperazine ring or the methoxyphenyl group .
Scientific Research Applications
2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-5,6-DIMETHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-5,6-DIMETHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound’s structure allows it to fit into the receptor binding site, where it can either activate or inhibit the receptor’s function .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar piperazine structure.
Urapidil: A compound with a similar mechanism of action, used to treat hypertension
Uniqueness
2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-5,6-DIMETHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific structural features, such as the methoxyphenyl group and the thioether linkage, which confer distinct pharmacological properties. Its ability to interact with multiple receptor subtypes and its potential for modification make it a versatile compound for various applications .
Properties
Molecular Formula |
C19H24N4O3S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H24N4O3S/c1-13-14(2)20-19(21-18(13)25)27-12-17(24)23-10-8-22(9-11-23)15-6-4-5-7-16(15)26-3/h4-7H,8-12H2,1-3H3,(H,20,21,25) |
InChI Key |
NWIPMUFFWFKTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Origin of Product |
United States |
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